Ethyl 8-chloro-7-oxooctanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

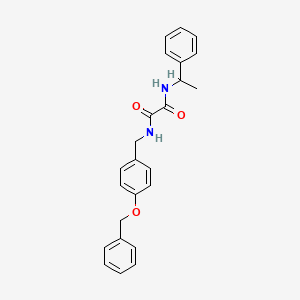

Ethyl 8-chloro-7-oxooctanoate, also known as ethyl 8-chlorooctanoate, is a synthetic organic compound with the chemical formula C10H17ClO3 . It has a molecular weight of 220.7 .

Synthesis Analysis

The synthesis of Ethyl 8-chloro-7-oxooctanoate involves an addition reaction on ethyl 6-chloro-6-oxo-caproate and ethylene in dichloroethane solution with aluminum trichloride as a catalyst . The addition reaction liquid is then mixed with water in a hydrolysis kettle . This method effectively controls the hydrolysis reaction temperature, shortens the hydrolysis reaction time, increases the reaction yield by about 10%, and saves the water consumed by the hydrolysis reaction by 50% .

Molecular Structure Analysis

The IUPAC name of Ethyl 8-chloro-7-oxooctanoate is 1S/C10H17ClO3/c1-2-14-10 (13)7-5-3-4-6-9 (12)8-11/h2-8H2,1H3 . The structure can be viewed using Java or Javascript .

Chemical Reactions Analysis

The activity of variant CpAR2S131Y/Q252I towards ε-ketoester ethyl 8-chloro-6-oxooctanoate was improved to 214 U mg−1 from 120 U mg−1 of the wild-type enzyme (CpAR2WT), and the half-deactivating temperature (T50, for 15 min incubation) was simultaneously increased by 2.3°C compared with CpAR2WT .

Physical And Chemical Properties Analysis

Ethyl 8-chloro-7-oxooctanoate has a molecular weight of 220.693 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on various chemical databases .

Applications De Recherche Scientifique

Chemical Synthesis

Ethyl 8-chloro-7-oxooctanoate is a chemical compound with the CAS Number: 57956-78-2 . It is used in the chemical industry for the synthesis of various other compounds .

Enzyme Activity Improvement

In a study, the activity of a variant of the ε-ketoester reductase enzyme towards ε-ketoester ethyl 8-chloro-7-oxooctanoate was improved to 214 U mg−1 from 120 U mg−1 of the wild-type enzyme . This shows that Ethyl 8-chloro-7-oxooctanoate can be used in enzymology research to study and improve enzyme activities .

Thermostability Research

The same study also reported that the half-deactivating temperature (T50, for 15 min incubation) was simultaneously increased by 2.3°C compared with the wild-type enzyme . This indicates that Ethyl 8-chloro-7-oxooctanoate can be used in research related to improving the thermostability of enzymes .

Synthesis of ®-α-Lipoic Acid Precursor

Ethyl 8-chloro-7-oxooctanoate is used in the synthesis of ®-α-Lipoic Acid precursor . ®-α-Lipoic Acid is a potent antioxidant that can be used as a dietary supplement and for the treatment of diabetic neuropathy .

Green Chemistry

The use of Ethyl 8-chloro-7-oxooctanoate in the synthesis of ®-α-Lipoic Acid precursor represents a green and efficient method to asymmetrically synthesize the enantiomerically pure ®-α-Lipoic Acid . This is an example of how Ethyl 8-chloro-7-oxooctanoate can contribute to the development of green chemistry .

Industrial Applications

The efficient synthesis of ®-α-Lipoic Acid precursor using Ethyl 8-chloro-7-oxooctanoate can lead to more economical and efficient processes for the production of key intermediates in the pharmaceutical industry .

Mécanisme D'action

Target of Action

Ethyl 8-chloro-7-oxooctanoate is a synthetic compound that has been studied for its potential applications in various biochemical processes

Mode of Action

One study has shown that a variant of ε-ketoester reductase from candida parapsilosis, when exposed to ethyl 8-chloro-7-oxooctanoate, showed improved activity . This suggests that the compound may interact with certain enzymes to modulate their activity.

Biochemical Pathways

Given its interaction with ε-ketoester reductase, it may be involved in the reduction of ketoesters

Result of Action

The observed increase in the activity of ε-ketoester reductase suggests that the compound may have a modulatory effect on this enzyme

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 8-chloro-7-oxooctanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO3/c1-2-14-10(13)7-5-3-4-6-9(12)8-11/h2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGFRSGXBIOCAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-chloro-7-oxooctanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-3-[4-(diphenylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2446570.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2446571.png)

![1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2446575.png)

![3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2446577.png)

![2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2446581.png)

![N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide](/img/structure/B2446582.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B2446586.png)